molecular formula C18H24N4O3S B5390120 N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5390120
M. Wt: 376.5 g/mol
InChI Key: MGKGYDCKJLTYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound that has garnered attention due to its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and industrial applications.

Properties

IUPAC Name

4-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-25-13-5-6-14-15(11-13)26-17(19-14)20-16(23)12-7-9-22(10-8-12)18(24)21(2)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKGYDCKJLTYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the benzothiazole ring. This intermediate is then reacted with N,N-dimethylpiperidine-1,4-dicarboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precision of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide stands out due to its unique combination of the benzothiazole ring and the piperidine dicarboxamide moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.